aureusidin 6-O-beta-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

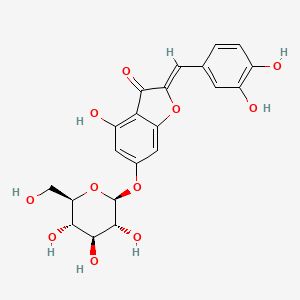

Aureusidin 6-O-beta-glucoside is a beta-D-glucoside in which a beta-D-glucopyranosyl residue is attached at position 6 of aureusidin via a glycosidic linkage. It is a beta-D-glucoside and a hydroxyaurone. It derives from an aureusidin.

Applications De Recherche Scientifique

Bioactivities and Therapeutic Applications

Aureusidin 6-O-beta-glucoside exhibits a wide range of biological activities that make it a candidate for various therapeutic applications. Notable bioactivities include:

- Antimicrobial Activity : Aureusidin shows effectiveness against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis, indicating its potential as a broad-spectrum antibacterial agent .

- Antiviral Properties : Research has demonstrated that aureusidin inhibits viral replication, specifically showing potent inhibitory effects on RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication .

- Anti-cancer Effects : The compound has been identified as a potential anti-cancer agent, interacting with various cellular targets involved in cancer progression. Studies indicate that aureusidin can inhibit key signaling pathways and induce apoptosis in cancer cells .

- Anti-inflammatory Properties : Aureusidin has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thus presenting opportunities for treating inflammatory diseases .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Agricultural Applications

In agriculture, this compound plays a vital role in plant pigmentation and can be utilized to enhance ornamental traits:

- Flower Coloration : Aureusidin is responsible for the yellow coloration in certain flowers, such as snapdragons (Antirrhinum majus). Genetic engineering approaches have been employed to express the biosynthetic pathway of aureusidin in transgenic plants, resulting in the production of vibrant yellow flowers .

- Pest Resistance : The compound's insecticidal properties have been explored against pests like Spodoptera litura, suggesting its potential use as a natural pesticide .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of aureusidin derivatives revealed that specific modifications to its structure significantly enhanced efficacy against pathogenic bacteria. The results indicated minimal inhibitory concentrations (MICs) in the micromolar range for several derivatives, showcasing the importance of structural diversity in developing effective antimicrobial agents .

Case Study 2: Anti-cancer Mechanisms

Research investigating the anti-cancer properties of aureusidin highlighted its ability to disrupt cell cycle progression by targeting tubulin dynamics. This mechanism was linked to its interaction with colchicine binding sites on tubulin, leading to G2/M phase arrest in cancer cells .

Case Study 3: In Vivo Efficacy

While many studies have focused on in vitro assessments, there is a growing need for in vivo studies to validate the therapeutic potential of aureusidin. Initial findings suggest that bioavailability issues may limit efficacy when transitioning from laboratory settings to live models .

Propriétés

Numéro CAS |

633-15-8 |

|---|---|

Formule moléculaire |

C21H20O11 |

Poids moléculaire |

448.4 g/mol |

Nom IUPAC |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |

InChI |

InChI=1S/C21H20O11/c22-7-15-18(27)19(28)20(29)21(32-15)30-9-5-12(25)16-13(6-9)31-14(17(16)26)4-8-1-2-10(23)11(24)3-8/h1-6,15,18-25,27-29H,7H2/b14-4-/t15-,18-,19+,20-,21-/m1/s1 |

Clé InChI |

AMJCTDBATIKENQ-YRDFTBLNSA-N |

SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

SMILES isomérique |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.